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Introduction
Nitroalkanes are a versatile class of organic compounds characterized by the presence of a

nitro group (-NO₂) attached to an alkyl framework. For decades, they have been recognized as

pivotal building blocks in organic synthesis due to the profound electronic influence of the nitro

group. This group acts as a powerful electron-withdrawing entity, which imparts unique

reactivity to the parent molecule. It activates adjacent C-H bonds, serves as a versatile

functional handle for transformations into other groups like amines and carbonyls, and

participates in a variety of carbon-carbon bond-forming reactions.[1][2] This reactivity profile

makes nitroalkanes indispensable intermediates in the synthesis of complex poly-functionalized

structures, heterocycles, natural products, and molecules of pharmaceutical interest.[1][2] This

guide provides a comprehensive overview of the core reactivity of nitroalkanes, focusing on

their mechanisms, synthetic applications, and relevant experimental considerations.

Acidity and Nitronate Anion Formation
The most fundamental property governing the reactivity of primary and secondary nitroalkanes

is the acidity of the α-hydrogens. The strong electron-withdrawing nature of the nitro group

significantly acidifies these protons, facilitating their removal by a base to form a resonance-

stabilized carbanion known as a nitronate anion or aci-form.[3] The pKa of most nitroalkanes is

approximately 17 in DMSO, making them comparable in acidity to phenols.[4][5] This
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deprotonation is a reversible process and is the gateway to the vast majority of nitroalkane

reactions.[4]

The resulting nitronate anion is a bidentate nucleophile, with electron density on both the α-

carbon and the oxygen atoms of the nitro group. While it can react at either position, in the

context of C-C bond formation, the reaction almost invariably occurs at the carbon atom.[4]

Caption: Formation of a resonance-stabilized nitronate anion.

Quantitative Data: Acidity of Nitroalkanes
The acidity of nitroalkanes varies with substitution. The following table summarizes the

approximate pKa values for several common nitroalkanes.

Nitroalkane Structure pKa (in H₂O)

Nitromethane CH₃NO₂ 10.2

Nitroethane CH₃CH₂NO₂ 8.5

2-Nitropropane (CH₃)₂CHNO₂ 7.7

Phenylnitromethane C₆H₅CH₂NO₂ 6.9

Note: pKa values are approximate and can vary with the solvent and measurement conditions.

Carbon-Carbon Bond Forming Reactions
The nucleophilic character of the nitronate anion is central to its utility in forming new carbon-

carbon bonds, a cornerstone of organic synthesis.

The Henry (Nitroaldol) Reaction
Discovered by Louis Henry in 1895, the Henry reaction is a classic C-C bond-forming reaction

that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4][6] It is

analogous to the aldol reaction and yields β-nitro alcohols. The reaction is highly valuable

because the resulting products can be readily converted into other important functional groups,

such as β-amino alcohols (via reduction) or nitroalkenes (via dehydration).[4][6]
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Mechanism: The reaction proceeds through three reversible steps:

Deprotonation: A base deprotonates the nitroalkane to form the nucleophilic nitronate anion.

[4]

Nucleophilic Attack: The nitronate carbon attacks the electrophilic carbonyl carbon of the

aldehyde or ketone, forming a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the final

β-nitro alcohol product.

Henry (Nitroaldol) Reaction Mechanism

1. Nitroalkane
R-CH₂-NO₂

2. Nitronate Anion
[R-CH-NO₂]⁻

 + Base
(Deprotonation)

3. β-Nitro Alkoxide
R-CH(NO₂)-CR'(R'')-O⁻

 + Carbonyl
(Nucleophilic Attack)

Aldehyde/Ketone
R'-CO-R''

4. β-Nitro Alcohol
R-CH(NO₂)-CR'(R'')-OH

 + H-Base⁺
(Protonation)

Base (e.g., OH⁻)

H-Base⁺

H₂O

Click to download full resolution via product page

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

The stereochemical outcome of the Henry reaction is a significant area of research, with

numerous methods developed for diastereoselective and enantioselective transformations
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using chiral metal catalysts or organocatalysts.[4][6][7]

The Michael Addition
Nitroalkanes are excellent Michael donors in conjugate addition reactions with α,β-unsaturated

carbonyl compounds, nitriles, and other electron-deficient alkenes.[8][9] This reaction,

catalyzed by a base, is a powerful method for 1,4-addition, leading to the formation of γ-nitro

carbonyl compounds.[8] These products are highly valuable as they can be further

transformed; for example, reduction of the nitro group yields γ-amino carbonyls, while a

subsequent Nef reaction produces 1,4-dicarbonyl compounds.[8][10]

Mechanism:

Nitronate Formation: A base abstracts an α-proton from the nitroalkane.

Conjugate Addition: The nitronate anion attacks the β-carbon of the Michael acceptor,

forming a resonance-stabilized enolate intermediate.

Protonation: The enolate is protonated to give the final 1,4-adduct.

Michael Addition of a Nitroalkane

1. Nitronate Anion
[R-CH-NO₂]⁻

2. Enolate Intermediate

 + Acceptor
(Conjugate Addition)

Michael Acceptor
(e.g., α,β-Unsaturated Ketone)

3. γ-Nitro Ketone
(1,4-Adduct)

 + Proton Source
(Protonation)

Proton Source
(e.g., H-Base⁺)

Click to download full resolution via product page
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Caption: Mechanism of the Michael Addition.

Transformations of the Nitro Group
Beyond C-C bond formation, the nitro group itself is a synthetic chameleon, capable of being

transformed into a variety of other essential functional groups.

The Nef Reaction
The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or a ketone,

respectively, via acid hydrolysis of its corresponding nitronate salt.[11][12] This reaction

provides a powerful synthetic link between the nucleophilic chemistry of nitronates and the

electrophilic chemistry of carbonyls. It is a key step in "umpolung" (polarity reversal) strategies,

where the normally electrophilic α-carbon of a carbonyl is rendered nucleophilic in the form of a

nitronate, used in a C-C bond formation, and then reverted to a carbonyl.[5][13]

Mechanism: The classical mechanism involves the following steps:

Nitronate Formation: The nitroalkane is first treated with a base to form the nitronate salt.[14]

Protonation: The salt is added to a strong acid (pH < 1), which protonates the oxygen to form

a nitronic acid (the aci-form).[5][14]

Further Protonation: A second protonation on the other oxygen atom forms an iminium-like

ion.[12]

Hydrolysis: This electrophilic intermediate is attacked by water. Subsequent proton transfers

and elimination of nitroxyl (HNO), which decomposes to nitrous oxide (N₂O) and water,

yields the final carbonyl compound.[5][12]
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Nef Reaction Mechanism

1. Nitronate Salt

2. Nitronic Acid (aci-form)

+ H⁺

3. Iminium-like Ion

+ H⁺

4. Water Adduct

+ H₂O

5. 1-Nitroso-alkanol

- H⁺, - H₂O

6. Carbonyl Compound
(Aldehyde/Ketone)

Rearrangement

N₂O (byproduct)

+ HNO (decomposes)

Click to download full resolution via product page

Caption: Simplified mechanism of the Nef Reaction.
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Reduction to Amines
The reduction of the nitro group to a primary amine is one of the most important

transformations of nitroalkanes, providing a direct route to valuable amino compounds.[15][16]

A wide variety of reducing agents can accomplish this conversion, with the choice often

depending on the presence of other functional groups in the molecule.[15][17]

Common Reducing Systems:

Catalytic Hydrogenation: This is a widely used method, employing catalysts like Palladium on

carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

[15][18] It is highly efficient for both aliphatic and aromatic nitro compounds.[18]

Metal/Acid Systems: Active metals such as Iron (Fe), Zinc (Zn), or Tin (Sn) in the presence of

a strong acid like HCl are effective and often used in industrial settings.[15][17][18]

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro

compounds to amines.[15][18]

Quantitative Data: Comparison of Common Reduction
Methods
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Reagent/System Substrate Scope Key Advantages
Potential
Drawbacks

H₂ / Pd/C Aliphatic & Aromatic
High yield, clean

reaction

Can reduce other

functional groups

(e.g., C=C, C=O)

Fe / HCl (or AcOH) Aliphatic & Aromatic Inexpensive, mild

Requires

stoichiometric metal,

acidic workup

Zn / HCl (or AcOH) Aliphatic & Aromatic Mild conditions
Stoichiometric metal

required

LiAlH₄ Aliphatic
Powerful reducing

agent

Reduces many other

functional groups;

gives azo products

with aromatic nitro

compounds[18]

SnCl₂ Aromatic
Mild, good functional

group tolerance

Stoichiometric, tin

waste

Applications in the Synthesis of Heterocycles
The diverse reactivity of nitroalkanes makes them ideal starting materials for the synthesis of

various heterocyclic compounds.[3][19] The nitro group can be strategically incorporated and

then transformed to provide the necessary nitrogen or oxygen atoms for ring formation.

General Synthetic Strategy:

C-C Bond Formation: A nitroalkane is used as a nucleophile (e.g., in a Henry or Michael

reaction) to build a carbon skeleton containing the nitro group.

Functional Group Transformation: The nitro group is converted into a key functionality for

cyclization. Most commonly, it is reduced to a primary amine.

Cyclization: The newly formed amine (or other group derived from the nitro moiety)

undergoes an intra-molecular reaction to form the heterocyclic ring.
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Dehydration of the β-nitro alcohols obtained from Henry reactions yields nitroalkenes, which

are potent Michael acceptors and dienophiles, further expanding their utility in heterocycle

synthesis.[3]

General Workflow for Heterocycle Synthesis from Nitroalkanes

Nitroalkane + Electrophile

1. C-C Bond Formation
(e.g., Henry or Michael Rxn)

Functionalized Nitroalkane
(e.g., β-Nitro Alcohol)

2. Nitro Group Reduction

Functionalized Amine
(e.g., β-Amino Alcohol)

3. Intramolecular Cyclization

Heterocycle
(e.g., Pyrrolidine, Piperidine)

Click to download full resolution via product page

Caption: Workflow for heterocycle synthesis using nitroalkanes.
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Experimental Protocols
The following sections provide representative, generalized protocols for key reactions involving

nitroalkanes.

Protocol 5.1: The Henry (Nitroaldol) Reaction
Reaction: Benzaldehyde + Nitroethane → 1-phenyl-2-nitropropan-1-ol

Materials:

Benzaldehyde

Nitroethane

Base (e.g., Potassium Hydroxide, KOH)

Solvent (e.g., Water, Tetrahydrofuran (THF))

Polystyrene-supported tributylammonium chloride (PsTBAC) as a phase-transfer catalyst[20]

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq).

Add water and a small amount of THF (e.g., 10:1 ratio) to dissolve the aldehyde.[20]

Add nitroethane (1.1 eq), a catalytic amount of aqueous KOH solution (e.g., one drop of 40%

solution), and the phase-transfer catalyst PsTBAC (ca. 10 mol-%).[20]

Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC). The reaction may take several hours.[20]
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Upon completion, add excess water to the reaction mixture.

Filter the suspension to recover the solid-supported catalyst. The catalyst can be washed

and reused.[20]

Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired β-

nitro alcohol.

Protocol 5.2: The Nef Reaction
Reaction: 2-Nitropropane → Acetone

Materials:

Sodium salt of 2-nitropropane (or 2-nitropropane and NaOH to form it in situ)

Concentrated Sulfuric Acid (H₂SO₄)

Ice

Diethyl ether (for extraction)

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

Caution: The classical Nef reaction can be highly exothermic and should be performed with

extreme care in a fume hood and with appropriate personal protective equipment.

Prepare a solution of the sodium salt of 2-nitropropane in water.

In a separate flask, prepare a cold solution of dilute sulfuric acid (e.g., 4M H₂SO₄) and cool it

in an ice bath to below 0 °C.[13]
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Slowly add the aqueous solution of the nitronate salt dropwise to the vigorously stirred, cold

sulfuric acid solution, ensuring the temperature does not rise significantly.[12][13] A color

change (often deep-blue) may be observed.[12]

After the addition is complete, allow the mixture to stir at low temperature for a short period,

then warm to room temperature. Effervescence (N₂O gas) will be observed.

Transfer the reaction mixture to a separatory funnel and extract the product (acetone) with

diethyl ether (3x).

Carefully wash the combined organic layers with saturated NaHCO₃ solution to neutralize

any remaining acid, then wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by

distillation to obtain the ketone.

Conclusion
The reactivity of nitroalkanes is defined by the powerful electron-withdrawing nature of the nitro

group. This feature facilitates the formation of a stabilized carbanion—the nitronate—which

serves as a potent nucleophile in cornerstone reactions like the Henry and Michael additions

for C-C bond formation. Furthermore, the nitro group itself is a versatile synthetic handle,

readily transformable into amines via reduction or carbonyls via the Nef reaction. This

combination of properties has cemented the role of nitroalkanes as essential building blocks for

synthetic chemists, enabling the construction of complex molecular architectures relevant to the

pharmaceutical and materials science industries.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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